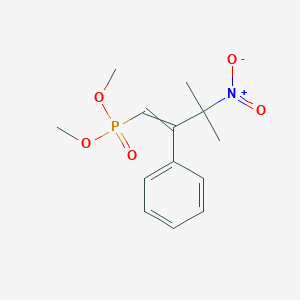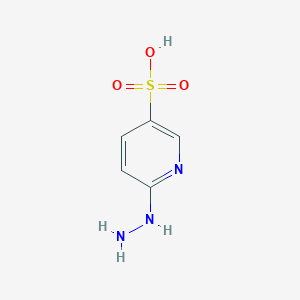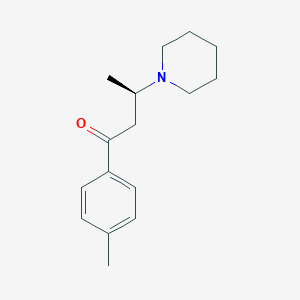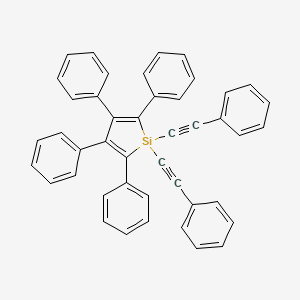![molecular formula C16H20O2 B14225691 Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- CAS No. 820211-69-6](/img/structure/B14225691.png)
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is a chemical compound with the molecular formula C16H20O2 It is a derivative of ethanedione, featuring a phenyl group and a substituted cyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmagnesium bromide with a suitable cyclopentanone derivative, followed by oxidation to form the desired ethanedione compound. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran, and the process may require temperature control to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The phenyl and cyclopentyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted phenyl or cyclopentyl derivatives.
科学的研究の応用
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the molecular level.
類似化合物との比較
Similar Compounds
Ethanedione, diphenyl-: A similar compound with two phenyl groups instead of a substituted cyclopentyl ring.
Ethanedione, (4-methylphenyl)phenyl-: Features a methyl-substituted phenyl group.
Uniqueness
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the substituted cyclopentyl ring differentiates it from other ethanedione derivatives, potentially leading to unique reactivity and applications.
特性
CAS番号 |
820211-69-6 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC名 |
1-phenyl-2-[(1S,3S)-2,2,3-trimethylcyclopentyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H20O2/c1-11-9-10-13(16(11,2)3)15(18)14(17)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3/t11-,13+/m0/s1 |
InChIキー |
PWWSHBVUSXGZLG-WCQYABFASA-N |
異性体SMILES |
C[C@H]1CC[C@@H](C1(C)C)C(=O)C(=O)C2=CC=CC=C2 |
正規SMILES |
CC1CCC(C1(C)C)C(=O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)

![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)

![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)

![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)

![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

